molecular formula C9H8ClN B1503311 5-Chloro-7-methyl-1H-indole CAS No. 15936-77-3

5-Chloro-7-methyl-1H-indole

Cat. No. B1503311
CAS RN: 15936-77-3
M. Wt: 165.62 g/mol
InChI Key: IVONMMGAULBXMQ-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-1H-indole is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring .


Synthesis Analysis

The synthesis of indole derivatives often involves coupling reactions. For instance, intramolecular coupling of carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF has been reported . Another method involves the Fischer reaction .


Molecular Structure Analysis

The molecular structure of 5-Chloro-7-methyl-1H-indole can be deduced from its IUPAC name. It has a chlorine atom at the 5th position and a methyl group at the 7th position of the indole structure .


Chemical Reactions Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They play a significant role in multicomponent reactions for the synthesis of various heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-7-methyl-1H-indole can be inferred from its related compounds. For instance, 7-Chloroindole has a boiling point of 90-95 °C/0.25 mmHg and a melting point of 55-58 °C .

Scientific Research Applications

Anticancer Activity

Indole derivatives, including 5-Chloro-7-methyl-1H-indole, are known for their potential in cancer treatment. They can be synthesized into compounds that are used for treating various types of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and breast cancer. The anticancer activity is one of the most significant applications due to the ongoing need for more effective cancer therapies .

Antimicrobial Properties

These compounds also exhibit antimicrobial activities, which make them valuable in the development of new antibiotics to combat resistant strains of bacteria and other pathogens. The antimicrobial properties extend to a wide range of microbes, offering a broad spectrum of potential applications in infectious disease treatment .

Anti-inflammatory Uses

Indole derivatives are known to possess anti-inflammatory activities. This makes 5-Chloro-7-methyl-1H-indole a candidate for the synthesis of new anti-inflammatory drugs that could be used to treat various inflammatory disorders .

Antiviral Applications

The antiviral properties of indole derivatives are another area of interest. These compounds can be used in the development of antiviral drugs, potentially including treatments for HIV and other viral infections .

Antidiabetic Potential

Research has shown that indole derivatives can have antidiabetic effects, which suggests that 5-Chloro-7-methyl-1H-indole could be used in the synthesis of drugs to treat diabetes .

Neuroprotective Effects

Indoles have been studied for their neuroprotective effects, which could lead to applications in treating neurodegenerative diseases or protecting neuronal health .

Future Directions

While specific future directions for 5-Chloro-7-methyl-1H-indole are not available, indole derivatives, in general, have attracted increasing attention in recent years due to their diverse biological activities and potential therapeutic applications .

properties

IUPAC Name

5-chloro-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVONMMGAULBXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696643
Record name 5-Chloro-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-methyl-1H-indole

CAS RN

15936-77-3
Record name 5-Chloro-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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